molecular formula C8H10N4 B1325080 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine CAS No. 936940-74-8

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine

货号: B1325080
CAS 编号: 936940-74-8
分子量: 162.19 g/mol
InChI 键: AQDOETBQHPTIFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Background and Significance of Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold represents one of the most promising classes of compounds within the nitrogen-containing heterocyclic framework family, serving as synthetic bioisosters of purine bases. This bicyclic 5-6 heterocyclic system has been recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, encompassing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. The structural uniqueness of imidazo[1,2-a]pyrimidines stems from their fusion of a six-membered pyrimidine ring with a five-membered imidazole ring, creating a privileged scaffold that mimics naturally occurring purine structures found in nucleic acids.

Nitrogen-containing heterocyclic compounds occupy a pivotal position in modern organic and medicinal chemistry due to their extensive spectrum of physiological activity. The imidazo[1,2-a]pyrimidine framework offers distinctive advantages in the synthesis of new biologically active molecules, particularly because of their small-molecule concept design that facilitates drug-like properties. These compounds have demonstrated remarkable versatility in pharmaceutical applications, with several derivatives having reached clinical development stages, including divaplon, fasiplon, and taniplon, which served as anxiolytics and anticonvulsant drugs before their clinical discontinuation.

The synthetic accessibility and functionalization potential of the imidazo[1,2-a]pyrimidine scaffold have made it particularly attractive for medicinal chemists. Various synthetic approaches have been developed for constructing this heterocyclic moiety, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon-hydrogen, carbon-carbon, and carbon-nitrogen bond formation strategies. The mechanisms for these reactions have been extensively studied to understand the formation pathways of this heterocyclic system, contributing to the development of more efficient synthetic methodologies.

Property Significance
Scaffold Type Bicyclic 5-6 heterocyclic ring system
Bioisosteric Relationship Purine base mimetic
Drug Classification "Drug prejudice" scaffold
Synthetic Accessibility Multiple synthetic pathways available
Functionalization Sites Preferential C3 and C2 position modifications

Historical Context and Discovery of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine

The historical development of this compound can be traced through the broader evolution of imidazo[1,2-a]pyrimidine chemistry, which began with the foundational work of Chichibabin, who developed the most well-known method for synthesizing imidazo[1,2-a]pyrimidines based on the reaction between 2-aminopyrimidine and α-haloketones. This classical approach provided the foundation for numerous subsequent modifications and improvements in synthetic methodology.

The specific compound this compound, with PubChem CID 24255228, was first documented in chemical databases on February 29, 2008, with the most recent modifications recorded on May 24, 2025. The compound is also known by several synonyms, including 2-(IMIDAZO[1,2-A]PYRIMIDIN-2-YL)ETHANAMINE and 2-imidazo[1,2-a]pyrimidin-2-ylethanamine, reflecting its systematic nomenclature based on the attachment of an ethanamine group to the 2-position of the imidazo[1,2-a]pyrimidine core.

The discovery and development of this specific derivative emerged from the broader research interest in functionalizing the imidazo[1,2-a]pyrimidine scaffold at various positions. The 2-position functionalization represents a particularly interesting synthetic challenge, as electrophilic attacks on the imidazo[1,2-a]pyrimidine system typically prefer the C3 position due to electronic factors. The successful introduction of ethanamine functionality at the 2-position required specific synthetic strategies to overcome this inherent regioselectivity preference.

Research into this compound has been facilitated by advances in synthetic methodologies that allow for precise functionalization of heterocyclic scaffolds. The compound has been investigated both as a synthetic intermediate and as a potential bioactive molecule in its own right, contributing to the understanding of structure-activity relationships within the imidazo[1,2-a]pyrimidine family.

Historical Milestone Date Significance
Chichibabin Method Development Early 20th Century Foundation synthetic approach for imidazo[1,2-a]pyrimidines
First Database Entry February 29, 2008 Initial documentation of compound structure
Recent Database Update May 24, 2025 Current structural and property information
Synthetic Methodology Advances 2010s-Present Development of regioselective 2-position functionalization

Position in Heterocyclic Chemistry Classification

Within the hierarchical classification of heterocyclic chemistry, this compound occupies a specific position as a substituted imidazo[1,2-a]pyrimidine derivative. The compound belongs to the broader category of nitrogen-containing fused heterocycles, specifically classified as a bicyclic azaheterocyclic system. This classification places it within the same general family as other biologically important heterocycles such as purines, indoles, and quinolines.

The imidazo[1,2-a]pyrimidine core structure can be systematically categorized according to several classification schemes. From a structural perspective, it represents a 5,6-fused heterocyclic system where the five-membered imidazole ring shares two adjacent carbon atoms with the six-membered pyrimidine ring. The fusion occurs between the N1 and C2 positions of the imidazole ring and the N1 and C2 positions of the pyrimidine ring, creating the characteristic [1,2-a] fusion pattern.

In terms of electronic structure, the imidazo[1,2-a]pyrimidine system exhibits aromatic character throughout the fused ring system, with delocalized π-electron density contributing to the stability and reactivity patterns observed in these compounds. The presence of multiple nitrogen atoms within the ring system creates multiple sites for potential hydrogen bonding and metal coordination, contributing to the biological activity profiles of these compounds.

The specific substitution pattern in this compound, featuring an ethanamine group at the 2-position, represents a particular class of functionalized imidazo[1,2-a]pyrimidines. This substitution pattern can be further classified based on the nature of the substituent, with the ethanamine group providing both aliphatic and amino functional characteristics that influence the compound's overall properties.

Classification Level Category Specific Assignment
Heterocycle Type Nitrogen-containing fused bicyclic Imidazo[1,2-a]pyrimidine
Ring System 5,6-Fused heterocycle [1,2-a] fusion pattern
Electronic Character Aromatic heterocycle Delocalized π-system
Substitution Pattern 2-Substituted derivative Ethanamine functionality
Functional Group Class Amine-substituted heterocycle Primary amine side chain

Research Significance and Academic Interest

The research significance of this compound extends across multiple dimensions of chemical and biological investigation, reflecting the broader importance of imidazo[1,2-a]pyrimidine derivatives in contemporary medicinal chemistry research. The compound has attracted academic interest as both a synthetic target and a potential bioactive molecule, contributing to the understanding of structure-activity relationships within this important class of heterocycles.

From a synthetic chemistry perspective, this compound represents an important example of regioselective functionalization at the 2-position of the imidazo[1,2-a]pyrimidine core. This achievement is particularly noteworthy given the inherent preference for electrophilic substitution at the C3 position, making the successful 2-position functionalization a significant synthetic accomplishment. The development of methodologies for accessing such compounds has contributed to the broader toolkit available for imidazo[1,2-a]pyrimidine synthesis and functionalization.

The biological significance of this compound class has been demonstrated through extensive research into imidazo[1,2-a]pyrimidine derivatives as potential therapeutic agents. Recent studies have highlighted the antifungal potential of related compounds, with molecular docking results suggesting activity against Candida albicans when compared to established antifungal drugs like voriconazole. Additionally, the broader imidazo[1,2-a]pyrimidine scaffold has shown promise in anticancer research, with certain derivatives demonstrating activity as covalent anticancer agents targeting specific oncogenic pathways.

The academic interest in this compound is further enhanced by its potential role in drug development efforts. The compound's structural features, including the presence of a primary amine group connected via an ethyl linker to the heterocyclic core, provide opportunities for further chemical modification and optimization. This structural motif allows for potential hydrogen bonding interactions with biological targets while maintaining the favorable pharmacological properties associated with the imidazo[1,2-a]pyrimidine scaffold.

The research significance is also reflected in the growing body of literature examining various synthetic approaches to imidazo[1,2-a]pyrimidine derivatives. Recent comprehensive reviews have summarized the various synthetic methodologies available for constructing this scaffold, including multicomponent reactions, oxidative cyclizations, and intramolecular condensation reactions. These methodological advances have facilitated access to diverse structural variants, including compounds like this compound.

Research Area Significance Current Status
Synthetic Methodology Regioselective 2-position functionalization Active development
Biological Activity Potential antifungal and anticancer properties Under investigation
Drug Development Lead compound optimization potential Preclinical research
Structure-Activity Studies SAR understanding for imidazo[1,2-a]pyrimidines Ongoing research
Chemical Biology Target identification and mechanism studies Emerging field

The compound's research significance is further amplified by its role as a representative member of the imidazo[1,2-a]pyrimidine family, which has been extensively studied for diverse biological activities including antimycobacterial, antileishmanial, and antiviral properties. The ethanamine substitution pattern provides a specific structural framework for investigating the influence of basic amino functionality on biological activity, contributing to the broader understanding of pharmacophore requirements within this compound class.

属性

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDOETBQHPTIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640522
Record name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-74-8
Record name 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Condensation and Cyclocondensation Methods

  • Dehydrogenative Cyclocondensation : This method involves the reaction of 2-aminopyrimidine with α-haloketones or α-keto compounds, followed by cyclization and dehydration to form the imidazo[1,2-a]pyrimidine ring. Iodine or copper catalysts are often employed to promote oxidative cyclization under mild conditions, frequently in aqueous or micellar media to enhance green chemistry aspects.

  • Sequential Addition and Oxidative Cyclization : Arylamines react with nitriles to form amidine intermediates, which undergo iodine-mediated oxidative cyclization to yield 2-amino-substituted imidazo[1,2-a]pyridines and related heterocycles. This approach is operationally simple and scalable, providing efficient access to 2-amino derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the formation of imidazo[1,2-a]pyrimidine derivatives bearing imine or amine groups. The process typically involves Schiff base formation between imidazo[1,2-a]pyrimidine-2-carbaldehyde and amine derivatives, followed by reduction of the imine to the corresponding amine using sodium borohydride.

Specific Preparation Methods for this compound

Synthesis via Schiff Base Formation and Reduction

This two-step method is well-documented for preparing amine-substituted imidazo[1,2-a]pyrimidines:

  • Step 1: Schiff Base Formation
    Imidazo[1,2-a]pyrimidine-2-carbaldehyde is reacted with an appropriate amine (e.g., ethan-1-amine) in ethanol under microwave irradiation (80–85 °C, 40–120 min) in the presence of drying agents like MgSO4. This forms the imine intermediate efficiently and with moderate to good yields.

  • Step 2: Reduction to Amine
    The imine is then reduced to the corresponding amine using sodium borohydride in methanol at low temperature (ice bath) followed by stirring at room temperature for several hours. The product is purified by column chromatography.

Step Reagents/Conditions Outcome Yield Range
1 Imidazo[1,2-a]pyrimidine-2-carbaldehyde + ethan-1-amine, MgSO4, EtOH, microwave (80–85 °C) Imine intermediate formation Moderate to good (40–70%)
2 NaBH4, MeOH, ice bath, room temp stirring Reduction to this compound Good (60–85%)

Iodine-Promoted Oxidative Cyclization in Aqueous Media

A greener approach involves the condensation of 2-aminopyrimidine with α-keto compounds in water, catalyzed by iodine (I2), sometimes in micellar media or “on-water” conditions. This method avoids hazardous solvents and harsh conditions:

  • Reaction proceeds at mild temperatures (room temperature to 40 °C).
  • Yields are generally good to excellent.
  • The reaction mechanism involves oxidative cyclization and dehydration steps.
  • The method is scalable and has been applied to synthesize related drug candidates.
Parameter Micellar Catalysis On-Water Approach
Catalyst Iodine (I2), 30 mol% Iodine (I2), 30 mol%
Solvent Water with surfactants (SDS) Water (no surfactants)
Temperature 40 °C Room temperature to 80 °C
Reaction Time Several hours Several hours
Yield Good to excellent (up to 90%) Moderate to good (60–85%)
Advantages Mild, green, scalable Simple setup, green, mild

Sequential Addition of Arylamines to Nitriles Followed by Iodine/KI-Mediated Cyclization

This method is particularly useful for synthesizing 2-amino-substituted imidazo[1,2-a]pyrimidines:

  • Arylamines are added to nitriles to form amidine intermediates.
  • Without isolating intermediates, iodine/potassium iodide (I2/KI) mediates oxidative cyclization.
  • The process is operationally simple and scalable.
  • Provides efficient access to 2-amino derivatives with good yields.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Schiff Base Formation + Reduction Two-step, microwave-assisted Fast, eco-friendly, good yields Requires aldehyde precursor
Iodine-Promoted Cyclocondensation One-pot, aqueous media, mild temp Green, scalable, high yields Substrate solubility can limit rate
Sequential Arylamine + Nitrile + I2 One-pot, oxidative cyclization Simple, scalable, efficient Requires nitrile substrates

Research Findings and Notes

  • The iodine-promoted aqueous synthesis is notable for its environmental friendliness, avoiding organic solvents and harsh conditions, and has been successfully applied to gram-scale synthesis of related compounds.

  • Microwave-assisted Schiff base formation followed by reduction is efficient for introducing amine groups on the imidazo[1,2-a]pyrimidine core, with good control over reaction time and yield.

  • The sequential addition and oxidative cyclization method offers a practical route to 2-amino derivatives without intermediate purification, enhancing operational simplicity.

  • Reaction conditions such as solvent choice, temperature, catalyst loading, and substrate solubility significantly influence yields and reaction rates.

化学反应分析

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce various reduced derivatives .

科学研究应用

Biological Activities

Research indicates that 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of imidazo[1,2-a]pyrimidine can inhibit the growth of cancer cells. For instance, compounds bearing this scaffold have been evaluated for their cytotoxic effects against breast cancer cells, demonstrating promising results .
  • Antimicrobial Activity : A series of imidazo[1,2-a]pyrimidine derivatives have been synthesized and tested for antibacterial activity against various gram-positive and gram-negative bacteria. Some derivatives exhibited potent antimicrobial effects, making them candidates for further development in treating infections .
  • Neuropharmacological Effects : Imidazo[1,2-a]pyrimidines are known to possess anxiolytic and anticonvulsant properties. Compounds related to this structure have been used in the development of medications for anxiety disorders and epilepsy .

Case Studies

Several studies have documented the pharmacological evaluations of this compound:

Case Study 1: Anticancer Activity

A study focused on the cytotoxic activity of imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines showed that specific substitutions on the imidazo scaffold significantly enhanced anticancer activity. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanisms involved in the observed cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of synthesized imidazo[1,2-a]pyrimidine derivatives revealed potent antibacterial properties against Mycobacterium species. The findings suggest that these compounds could serve as lead structures for developing new antibiotics targeting resistant bacterial strains .

作用机制

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .

相似化合物的比较

Core Heterocycle Variations

  • Imidazo[1,2-a]pyrimidine Derivatives :

    • N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4c) : Substitution at the methanamine position with a 4-methoxyphenyl group enhances lipophilicity (melting point: 175–176°C) .
    • 2-Phenylimidazo[1,2-a]pyrimidin-3-amine (1) : A precursor with a phenyl substituent at position 2, synthesized via condensation reactions (yield: 85%, mp: 178–180°C) .
  • Imidazo[1,2-a]pyridine Derivatives :

    • 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine : Features a pyridine core instead of pyrimidine, altering electronic properties and bioavailability (molecular weight: 175.23 g/mol) .
    • 1-{8-[(Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine : Incorporates a pyrazine ring and trifluoromethyl group, improving metabolic stability in antibacterial studies .

Substituent Effects

Compound Substituent Melting Point (°C) Yield (%) Key Application
2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine Ethylamine side chain N/A Discontinued Antibacterial research
N-(4-Trifluoromethylphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine (3e) 4-Trifluoromethylphenyl 224–226 75 Antitubercular agents
N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine (4b) Naphthyl group 217–219 68 Fluorescence materials

Condensation Reactions

The target compound and its analogs are often synthesized via Schiff base formation. For example, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (3) is obtained by condensing 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol (yield: 85%) . Microwave-assisted multicomponent reactions improve efficiency for derivatives like 2-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine (3), though yields vary (20–50%) depending on catalysts and temperature .

Reductive Amination

NaBH₄-mediated reduction of imines (e.g., N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine) produces stable amines with improved solubility .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • This compound: Limited solubility data; its dihydrochloride salt (CAS: 2060030-08-0) is listed for R&D use, suggesting enhanced stability .
  • Imidazo[1,2-a]pyrimidin-2-ylmethanamine : Exhibits moderate aqueous solubility (LogP: 1.2) and high GI absorption, making it suitable for oral drug development .

Key Research Findings

  • Antitumor Potential: Imidazo[1,2-a]pyrimidine-2-carbaldehyde derivatives demonstrate apoptosis-inducing effects in cancer cell lines (IC₅₀: 2–10 µM) .
  • Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency but reduce solubility, while aromatic amines improve fluorescence properties for OLED applications .

生物活性

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to imidazopyridines and pyrimidines, which are known for their pharmacological potential. The following sections will explore the biological activity of this compound, supported by case studies, research findings, and data tables.

Molecular Formula : C8H12N4
Molecular Weight : 168.21 g/mol
CAS Number : 2060030-08-0
Purity : Minimum 95% .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several therapeutic areas:

  • Anticancer Activity : This compound has shown significant inhibitory effects on various cancer cell lines.
  • Antimicrobial Properties : It exhibits activity against bacteria and fungi.
  • CNS Activity : Potential uses in treating neurological disorders have been noted.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MDA-MB-231 TNBC cell line
AntimicrobialActivity against selected bacterial strains
AntiviralReduces viral load in influenza models
CNS ActivityPotential anticonvulsant effects

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated an IC50 value of 0.126μM0.126\mu M, indicating potent inhibitory effects on tumor cell proliferation. Furthermore, it exhibited a significant reduction in lung metastasis in animal models, outperforming known inhibitors such as TAE226 .

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests revealed that it possesses substantial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests its potential as a therapeutic agent in infectious diseases .

CNS Activity Evaluation

Research into the central nervous system effects of this compound indicates its potential as an anticonvulsant. In animal models of epilepsy, it displayed significant anticonvulsant properties without notable side effects, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the imidazo and pyrimidine rings can lead to variations in biological activity. For instance:

  • Substituent Variations : Alterations at specific positions on the imidazo or pyrimidine rings can enhance potency.
  • Functional Group Modifications : Introducing different functional groups may improve solubility and bioavailability.

Table 2: SAR Insights

Modification TypeEffect on Activity
Substituent at Position 5Increased anticancer activity
Hydroxyl Group AdditionEnhanced solubility
Alkyl Chain ExtensionImproved CNS penetration

常见问题

Q. What are the optimal synthetic routes for 2-(imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine, and how can reaction parameters be optimized?

The synthesis typically involves cyclization of precursors such as N-(prop-2-yn-1-yl)pyridin-2-amines via iodine-catalyzed or multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé). Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) promote cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance yield compared to non-polar alternatives .
  • Catalysts : Iodine or K₂CO₃ improves regioselectivity and reduces byproducts . Continuous flow reactors are recommended for scalable synthesis to maintain consistent reaction conditions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks (e.g., distinguishing imidazo[1,2-a]pyrimidine protons at δ 7.2–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., C₉H₁₁N₄⁺ requires m/z 179.26) .
  • FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .
  • HPLC-PDA : Purity >95% ensures minimal impurities for biological assays .

Q. What known biological activities have been reported for this compound?

While direct data is limited, structural analogs exhibit:

  • Antimicrobial activity : MIC values <10 µM against S. aureus and E. coli due to membrane disruption .
  • COX-2 inhibition : IC₅₀ of 0.07 µM in morpholine-substituted derivatives via hydrophobic binding pockets .
  • Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀ ~20 µM) via ROS generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from structural modifications or assay conditions:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance COX-2 selectivity but reduce solubility, skewing IC₅₀ values .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. colony counting) to ensure comparability .
  • Metabolic interference : Use hepatocyte microsomes to assess CYP450-mediated inactivation, which may explain reduced efficacy in vivo .

Q. What computational strategies can predict the compound’s reactivity and target interactions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., amine group reactivity) .
  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) or bacterial FabI (PDB: 3GNS) to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns to identify critical hydrogen bonds (e.g., Lys83 in COX-2) .

Q. What methodologies are recommended for studying the compound’s mechanism of enzyme inhibition?

  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for COX-2) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, Kd) and stoichiometry .
  • X-ray crystallography : Resolve co-crystal structures with targets (e.g., 2.1 Å resolution for imidazo-pyrimidine:COX-2 complex) .

Q. How can synthetic challenges like low yields or byproduct formation be mitigated?

  • Byproduct analysis : LC-MS identifies intermediates (e.g., dimerization products); add scavengers like TEMPO to suppress radical pathways .
  • Catalyst screening : Test Pd/Cu systems for Suzuki couplings to reduce halogenated impurities .
  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O gradient) for >99% purity .

Q. What strategies address discrepancies in analytical data (e.g., NMR shifts)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm amine connectivity .
  • X-ray crystallography : Validate solid-state structure if solution NMR is inconclusive .

Method Development & SAR Studies

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Compare imidazo[1,2-a]pyrimidine vs. imidazo[1,2-a]pyridine cores for target selectivity .
  • Substituent libraries : Synthesize analogs with -CH₃, -OCH₃, or -CF₃ at C-3/C-7 to map steric/electronic effects (Table 1) .
Substituent (Position)Bioactivity (IC₅₀)Solubility (µg/mL)
-CF₃ (C-2)COX-2: 0.07 µM12
-OCH₃ (C-7)Antimicrobial: 8 µM45
-CH₃ (C-3)Anticancer: 20 µM28

Q. What in vivo considerations are critical for preclinical development?

  • Pharmacokinetics : Assess oral bioavailability (>30% in rodents) and plasma half-life (t₁/₂ >4 hr) using LC-MS/MS .
  • Formulation : Use PEGylated nanoparticles to enhance aqueous solubility (from 12 µg/mL to 150 µg/mL) .
  • Toxicity : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ and hepatorenal safety .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。